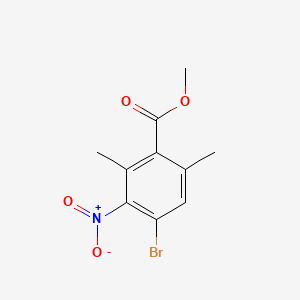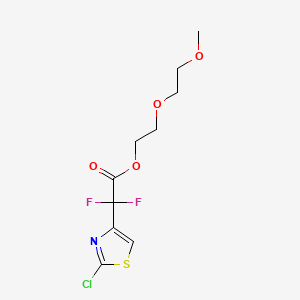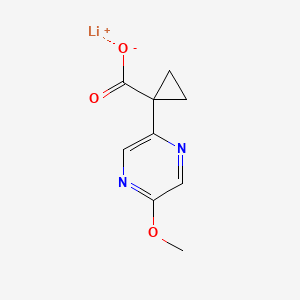
Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate: is a chemical compound with the molecular formula C9H9LiN2O3 and a molecular weight of 200.12 g/mol . This compound features a lithium ion coordinated to a cyclopropane carboxylate group, which is further substituted with a methoxypyrazinyl moiety.
Métodos De Preparación
The synthesis of Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene is treated with a carbene precursor.
Introduction of the carboxylate group: The cyclopropane ring is then functionalized with a carboxylate group through a carboxylation reaction.
Attachment of the methoxypyrazinyl group: The final step involves the coupling of the methoxypyrazinyl group to the cyclopropane carboxylate via a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxypyrazinyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate: can be compared with other similar compounds, such as:
- Lithium(1+) 1-(5-trifluoromethylpyridin-2-yl)cyclopropane-1-carboxylate : This compound features a trifluoromethyl group instead of a methoxy group, which can lead to different chemical and biological properties.
- Lithium(1+) 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate : The presence of a chloro group instead of a methoxy group can affect the compound’s reactivity and interactions.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H9LiN2O3 |
|---|---|
Peso molecular |
200.1 g/mol |
Nombre IUPAC |
lithium;1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H10N2O3.Li/c1-14-7-5-10-6(4-11-7)9(2-3-9)8(12)13;/h4-5H,2-3H2,1H3,(H,12,13);/q;+1/p-1 |
Clave InChI |
WUAXDWMENRLYMC-UHFFFAOYSA-M |
SMILES canónico |
[Li+].COC1=NC=C(N=C1)C2(CC2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13491011.png)


![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13491026.png)
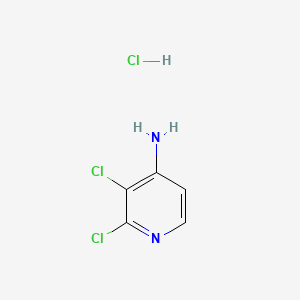


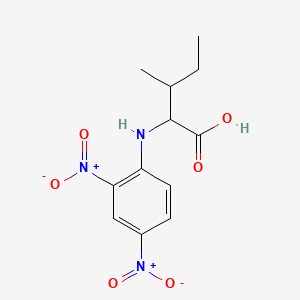
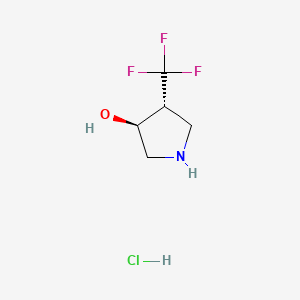
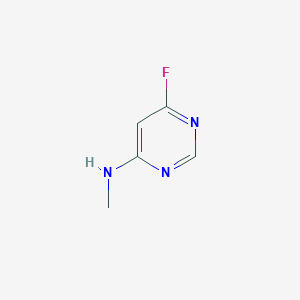
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13491073.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13491081.png)
